2,7-Dichloroquinoline-3-carbonitrile

Descripción general

Descripción

2,7-Dichloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 158583-91-6 and a linear formula of C10H4Cl2N2 . It is used in various applications and research areas .

Synthesis Analysis

The synthesis of 2,7-Dichloroquinoline-3-carbonitrile involves several steps. One method involves the preparation of 2-chloroquinoline-3-carbaldehyde from acetanilide, which is then converted to 2-chloroquinoline-3-carbonitrile using sodium azide and phosphorous oxychloride . Another method involves the treatment of 2,7-dichloroquinoline-3-carbaldehyde with sodium azide in phosphorus oxychloride to afford 2,7-dichloroquinoline-3-carbonitrile .Molecular Structure Analysis

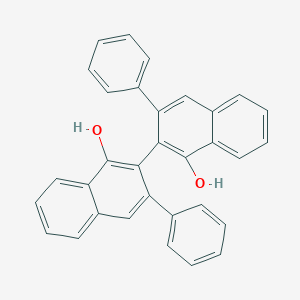

The molecular structure of 2,7-Dichloroquinoline-3-carbonitrile is represented by the linear formula C10H4Cl2N2 . The InChI code for this compound is 1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H .Chemical Reactions Analysis

The chemical reactions of 2,7-Dichloroquinoline-3-carbonitrile derivatives are diverse and can be subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dichloroquinoline-3-carbonitrile include a molecular weight of 223.06 , a density of 1.5±0.1 g/cm3, a boiling point of 393.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

Antibacterial Activity

2,7-Dichloroquinoline-3-carbonitrile has been found to have significant antibacterial activity. It has shown good activity against Staphylococcus aureus and Pseudomonas aeruginosa . This makes it a potential candidate for the development of new antibacterial drugs.

Antioxidant Activity

This compound has also demonstrated strong antioxidant activity. In a study, 2,7-Dichloroquinoline-3-carbonitrile displayed the strongest antioxidant activity with an IC 50 of 2.17 µg/mL . This suggests that it could be used in the development of antioxidant therapies.

Anticancer Properties

Quinoline heterocycle, which includes 2,7-Dichloroquinoline-3-carbonitrile, is a useful scaffold to develop bioactive molecules used as anticancer agents . This indicates that 2,7-Dichloroquinoline-3-carbonitrile could potentially be used in cancer research and treatment.

Antimalarial Properties

Quinoline derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, are known to have antimalarial properties . This suggests that this compound could be used in the development of new antimalarial drugs.

Antimicrobial Properties

In addition to its antibacterial activity, 2,7-Dichloroquinoline-3-carbonitrile has also shown good activity against Escherichia coli . This indicates its potential use in the development of new antimicrobial agents.

DNA Gyrase Inhibitor

The compound has shown good binding affinity in in silico molecular docking against E. coli DNA gyrase . This suggests that it could be used as a DNA gyrase inhibitor, which is a target for antibacterial drugs.

Mecanismo De Acción

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins to exert its effects.

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with specific proteins, altering their function or expression.

Result of Action

Propiedades

IUPAC Name |

2,7-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAGPCPEZKPTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565460 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloroquinoline-3-carbonitrile | |

CAS RN |

158583-91-6 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,7-Dichloroquinoline-3-carbonitrile exhibit its antibacterial activity? What do we know about its interactions with potential targets?

A1: While the exact mechanism of action of 2,7-Dichloroquinoline-3-carbonitrile is not fully elucidated in the study, in silico molecular docking studies were performed to investigate its potential interactions with bacterial targets. The compound showed good binding affinity to E. coli DNA gyrase B (-6.6 kcal/mol) []. DNA gyrase is an essential enzyme for bacterial DNA replication and is a known target for quinolone antibacterial drugs. This suggests that 2,7-Dichloroquinoline-3-carbonitrile might exert its antibacterial effect by inhibiting DNA gyrase, ultimately interfering with bacterial DNA replication. Further experimental validation is needed to confirm this hypothesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.